Ethyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate
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Description
Ethyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 . It is used in proteomics research .
Synthesis Analysis
The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .Molecular Structure Analysis
The molecular structure of Ethyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis
A series of naphthalene-thiazole hybrids were produced from ethyl (2-amino-1,3-thiazol-4-yl)acetate via a coupling reaction with α or β-naphthalenesulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine .Physical And Chemical Properties Analysis
Ethyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate has a molecular weight of 262.33 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Mechanism of Action
While the specific mechanism of action for Ethyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate is not mentioned in the search results, compounds containing a thiazole ring are known to have diverse biological activities. For example, they can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Future Directions
The future directions of research on Ethyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate could involve further exploration of its biological activities. For instance, the compound could be evaluated for potential anti-diabetic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug properties .
properties
IUPAC Name |
ethyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-2-15-9(14)7-3-6(4-12-7)8-5-16-10(11)13-8/h3-5,12H,2H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMDTODMFHSNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate |
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